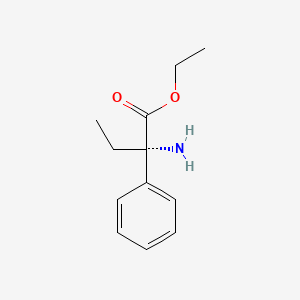

ethyl (S)-2-amino-2-phenylbutanoate

Description

Overview of Chiral α-Amino Acids and Derivatives in Chemical Research

Chiral α-amino acids and their derivatives are fundamental building blocks in the world of chemistry, forming the basis of peptides and proteins. acs.org Their importance extends beyond their natural roles; they are crucial in the synthesis of a vast array of molecules, including medicinal agents, natural products, and catalysts. acs.org The development of methods to synthesize both natural and unnatural amino acid derivatives is a major focus of chemical research, driven by the need for novel compounds with specific properties. acs.orgamerigoscientific.com These derivatives can be designed to enhance stability, specificity, or activity in various applications. amerigoscientific.com

The Pivotal Role of Chiral α-Amino Esters as Versatile Synthetic Intermediates

Among the various derivatives of α-amino acids, chiral α-amino esters stand out as particularly versatile intermediates in organic synthesis. rsc.orgresearchgate.net The ester group in these compounds can be easily modified, allowing for the construction of a wide range of more complex molecules. researchgate.net They are key precursors for the synthesis of unnatural α-amino acid derivatives, which have a broad spectrum of biological activities. researchgate.net The reactivity of the α-imino esters, a related class of compounds, is enhanced by the adjacent ester group, making them valuable in various chemical reactions. beilstein-journals.org

Research Trajectories and Contemporary Relevance of Ethyl (S)-2-amino-2-phenylbutanoate

This compound, also known as ethyl (S)-2-amino-2-phenylbutyrate, is a specific chiral α-amino ester that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. ontosight.ai Its structure, which includes a phenyl group attached to an α-amino acid moiety with an ethyl ester, makes it a valuable building block. ontosight.ai Research has focused on developing efficient methods for its synthesis, including asymmetric hydrogenation and enzymatic resolution. ontosight.ai This compound is particularly noted for its role in the synthesis of certain beta-lactam antibiotics. ontosight.ai

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily centered on its synthesis and application as a chiral building block. The main objectives include the development of stereoselective synthetic methods to produce the desired (S)-enantiomer with high purity. This is crucial as the biological activity of the final products often depends on a specific stereochemistry. Furthermore, research explores the use of this compound in the synthesis of novel and complex molecules with potential applications in medicine and materials science.

Detailed Research Findings

The synthesis of chiral α-amino esters like this compound is a significant area of research. One prominent method is the asymmetric reduction of the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutanoate. researchgate.netchemicalbook.com Various microorganisms have been investigated for their ability to catalyze this reduction enantioselectively. researchgate.net For instance, Saccharomyces cerevisiae has been shown to produce the (S)-enantiomer of the corresponding hydroxy ester with high enantiomeric excess. researchgate.net

Another synthetic approach involves the palladium-catalyzed N-H bond insertion, which has been shown to be a highly efficient method for preparing α-amino esters in high yields. rsc.org By using a suitable chiral auxiliary, this method can be adapted for stereoselective synthesis. rsc.org

The chemical properties of this compound are typical of amino acid derivatives, including solubility in organic solvents. ontosight.ai

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application |

|---|---|---|---|

| This compound | C₁₂H₁₇NO₂ | 207.27 nih.gov | Intermediate for pharmaceuticals ontosight.ai |

| Ethyl 2-oxo-4-phenylbutyrate | C₁₂H₁₄O₃ | 206.24 | Precursor for ACE inhibitors chemicalbook.com |

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-phenylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

JLEZVTIYNCKTNH-LBPRGKRZSA-N |

Isomeric SMILES |

CC[C@](C1=CC=CC=C1)(C(=O)OCC)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure Ethyl S 2 Amino 2 Phenylbutanoate

Asymmetric Synthesis Approaches to α-Amino Acid Esters

The creation of the chiral quaternary center in ethyl (S)-2-amino-2-phenylbutanoate requires precise control over the stereochemical outcome of the reaction. Asymmetric synthesis provides the most direct and efficient pathways to enantiomerically enriched α-amino esters, circumventing the need for classical resolution of racemic mixtures, which is inherently limited to a 50% maximum yield. These methods introduce chirality through various means, including the use of chiral auxiliaries, chiral catalysts, or enzymes.

Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy has been widely applied to the asymmetric synthesis of α-amino acids.

In a common approach, a glycine-derived Schiff base is complexed with a metal, and a chiral auxiliary is used to create a diastereomeric complex. Alkylation of this complex occurs from the less sterically hindered face, leading to a product with high diastereoselectivity. For instance, Ni(II) complexes of glycine (B1666218) Schiff bases with chiral auxiliaries derived from amino alcohols have been used for the asymmetric synthesis of various α-amino acids. The alkylation of these complexes, followed by hydrolysis, yields the desired α-amino acid ester and allows for the recovery of the chiral auxiliary. While this method is robust, its application to the synthesis of quaternary α-amino acids like ethyl 2-amino-2-phenylbutanoate can be challenging.

Another prominent example involves the use of oxazolidinone auxiliaries, famously developed by Evans. An N-acylated oxazolidinone can be enolized and subsequently reacted with an electrophilic aminating agent to install the amino group diastereoselectively. However, for the synthesis of the target compound, a more direct route would involve the alkylation of a chiral imine derived from a glycine ester equivalent. For example, chiral morpholinone derivatives incorporating a phenylethyl chiral auxiliary have been used for the diastereoselective alkylation to produce α,α-disubstituted amino acids. bris.ac.uk

| Chiral Auxiliary Approach | Key Features | Typical Diastereomeric Excess (d.e.) |

| Nickel(II)-complex of Glycine Schiff Base | Recyclable auxiliary, diastereoselective alkylation. harvard.edu | >95% |

| Evans Oxazolidinones | Well-established, reliable for α-amination. | >98% |

| Morpholinone Derivatives | Effective for synthesis of α,α-disubstituted amino acids. bris.ac.uk | High |

Asymmetric Catalysis for α-Amino Ester Formation

Catalytic asymmetric synthesis is a highly desirable strategy as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. This approach encompasses biocatalysis, homogeneous catalysis, and heterogeneous catalysis, each offering distinct advantages for the synthesis of this compound.

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. For the synthesis of this compound, transaminases (TAs) or aminotransferases (ATAs) are particularly relevant. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acceptor, such as the precursor ethyl 2-oxo-4-phenylbutyrate (EOPB).

ω-Transaminases (ω-TAs) are especially promising for industrial applications due to their broad substrate specificity. koreascience.krdiva-portal.org Research has focused on identifying or engineering ω-TAs that can accept the bulky phenylbutanoate substrate. For example, recombinant Escherichia coli cells over-expressing an aromatic transaminase from Enterobacter sp. have been used to convert 2,4-dioxo-4-phenylbutyric acid into (S)-2-amino-4-oxo-4-phenylbutyric acid with high yield (68–78%) and excellent enantiomeric purity (>99% ee) using L-aspartic acid as the amino donor. researchgate.net While this demonstrates the synthesis of the corresponding acid, similar enzymatic systems can be applied to the ester substrate.

Active-site engineering of ω-TAs has been employed to expand their substrate scope to accommodate substituents larger than an ethyl group, which is crucial for the synthesis of the target compound. nih.gov This involves modifying the enzyme's binding pockets to better fit the keto ester substrate, thereby enabling the efficient and stereoselective synthesis of (S)-amino esters.

Another biocatalytic route involves the asymmetric reduction of EOPB to ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for ACE inhibitors. jiangnan.edu.cnnih.govnih.gov While this produces the opposite stereochemistry at the α-position and a hydroxyl group instead of an amino group, this intermediate can be chemically converted to the desired (S)-amino ester via reactions that proceed with inversion of configuration, such as a Mitsunobu reaction. Numerous microorganisms, including Candida krusei, Rhodotorula minuta, and engineered E. coli, have been shown to reduce EOPB with high conversion and excellent enantioselectivity (>99% ee) for the (R)-hydroxy ester. jiangnan.edu.cnnih.gov

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Aromatic Transaminase (Enterobacter sp.) | 2,4-Dioxo-4-phenylbutyric acid | (S)-2-amino-4-oxo-4-phenylbutyric acid | 68-78% | >99% | researchgate.net |

| Carbonyl Reductase (Candida parapsilosis) | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 98.3% | >99.9% | nih.gov |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 95.1% | 99.7% | jiangnan.edu.cn |

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Asymmetric reductive amination (ARA) of α-keto esters is a direct and atom-economical method to produce α-amino esters. This typically involves a transition metal complex with a chiral ligand.

Ruthenium and rhodium complexes are commonly employed for this transformation. For instance, homogeneous chiral nickel-bisphosphine complexes have been used to catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides through dynamic kinetic resolution, affording anti-β-hydroxy-α-amino esters with high diastereo- and enantioselectivities. rsc.org While not a direct amination, this highlights the potential of such catalytic systems.

More directly, iridium-based hydrogen transfer catalysts have been developed for the asymmetric reductive amination of α-keto acids. researchgate.net Similarly, molybdenum-catalyzed asymmetric amination of α-hydroxy esters has been reported, providing a route to N-protected α-amino esters. nih.gov The application of these systems to ethyl 2-oxo-4-phenylbutyrate with ammonia (B1221849) or an ammonia equivalent as the nitrogen source could provide a direct pathway to the target molecule. For example, enantioselective hydrogenation of EOPB using homogeneous Rh-diphosphine catalysts is a known method, although it typically yields the corresponding hydroxy ester. sigmaaldrich.com Adapting these systems for reductive amination is an active area of research.

| Catalyst System | Reaction Type | Substrate Type | Key Feature |

| Chiral Nickel-Bisphosphine | Asymmetric Hydrogenation (DKR) | α-Amino-β-keto esters | High diastereo- and enantioselectivity. rsc.org |

| Chiral Rh-Deguphos | Asymmetric Reductive Amination | α-Keto acids | High enantioselectivity (up to 98% ee). researchgate.net |

| Chiral Molybdenum-CPA | Asymmetric Amination | α-Hydroxy esters | Cooperative catalysis. nih.gov |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation, recycling, and suitability for continuous flow processes. The development of chiral heterogeneous catalysts for α-amino ester synthesis is a key goal for sustainable chemistry.

A common strategy is the modification of a metal catalyst surface with a chiral modifier. The classic example is the hydrogenation of α-keto esters (like ethyl pyruvate) over platinum catalysts modified with cinchona alkaloids. This system, known as the Orito reaction, can achieve very high enantioselectivities. Applying this to the reductive amination of ethyl 2-oxo-4-phenylbutyrate, where the imine formed in situ is hydrogenated, is a plausible but challenging extension. Reports have mentioned the use of heterogeneous Pt/Al₂O₃-cinchona catalysts for the enantioselective hydrogenation of EOPB to the corresponding hydroxy ester. sigmaaldrich.com

Another approach is the immobilization of a homogeneous chiral catalyst onto a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). This combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. For example, primary amino acid-derived organocatalysts have been anchored to polystyrene supports and used in asymmetric reactions, demonstrating good reusability. acs.org

| Catalyst System | Reaction Type | Substrate | Key Advantage |

| Pt/Al₂O₃-Cinchona Alkaloid | Asymmetric Hydrogenation | α-Keto esters | Well-established, high ee for hydroxy esters. sigmaaldrich.com |

| Immobilized Organocatalyst | Various Asymmetric Reactions | General | Catalyst recyclability. acs.org |

| Chiral MOFs | Asymmetric Catalysis | General | High surface area and tunable porosity. |

Organocatalytic Strategies for α-Amino Ester Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. These catalysts often operate via mechanisms that mimic enzymatic processes and are valued for their stability, low toxicity, and ready availability.

For the synthesis of this compound, organocatalytic asymmetric biomimetic transamination is a highly relevant and effective strategy. This approach mimics the action of vitamin B₆-dependent transaminases. Research has shown that a quinine-derived chiral base can catalyze the transamination of ethyl 2-oxo-4-phenylbutyrate using benzylamine (B48309) as the amino source. rsc.orgacs.orgnih.gov After the initial transamination, the resulting N-benzyl amino ester can be debenzylated via hydrogenolysis to afford the free amino ester. This method has been shown to produce a variety of α-amino esters with high enantioselectivity.

Another organocatalytic method is the asymmetric α-amination of β-keto esters using a guanidine-bisurea bifunctional organocatalyst in the presence of an electrophilic nitrogen source like diethyl azodicarboxylate (DEAD). beilstein-journals.org This approach has been successful for various cyclic β-keto esters, yielding products with high enantioselectivity (up to 94% ee). Adapting this methodology to the acyclic precursor of the target compound could provide another viable synthetic route.

| Organocatalyst | Amine Source | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Quinine-derived base | Benzylamine | Ethyl 2-oxo-4-phenylbutyrate | 47-71% | 88-92% | acs.org |

| Guanidine-bisurea | Diethyl azodicarboxylate | Indanone-derived β-keto esters | up to 99% | up to 94% | beilstein-journals.org |

Diastereoselective Synthesis Routes and Precursor Utilization

Diastereoselective synthesis offers a powerful strategy for obtaining enantiomerically enriched products by creating and then separating diastereomers, which possess different physical properties. A notable route involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. acs.org This method leverages a chiral auxiliary to introduce the desired stereochemistry.

Another significant precursor-based approach starts from L-malic acid, a readily available chiral starting material. The synthesis proceeds through several key transformations, including a Friedel-Crafts acylation with benzene, catalytic hydrogenation, esterification, and a sequence of mesylation, azidation, and reduction to yield the final product with high enantiomeric excess.

A key intermediate in many synthetic pathways is ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), which is a precursor for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net The synthesis of (R)-HPBE can be achieved through various methods, including the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). researchgate.netbohrium.com

Resolution Techniques for Racemic Mixtures of Ethyl 2-amino-2-phenylbutanoate

The synthesis of ethyl 2-amino-2-phenylbutanoate often results in a racemic mixture, a 50:50 mixture of both (S) and (R) enantiomers. vulcanchem.com Since only the (S)-enantiomer is typically desired for pharmaceutical applications, resolution techniques are employed to separate the two.

Classical resolution involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.org These diastereomers, having different physical properties such as solubility, can then be separated by methods like fractional crystallization. libretexts.orgucl.ac.uk

A common application of classical resolution is the formation of diastereomeric salts. For an amino compound like ethyl 2-amino-2-phenylbutanoate, a chiral acid such as (+)-tartaric acid can be used as the resolving agent. libretexts.org The resulting diastereomeric salts, (S)-amine·(R,R)-tartaric acid and (R)-amine·(R,R)-tartaric acid, can be separated by crystallization. libretexts.orggavinpublishers.com Subsequent treatment with a base regenerates the pure enantiomer of the amine. libretexts.org The efficiency of this separation is influenced by the crystal packing and lattice energies of the diastereomeric salts. ucl.ac.ukacs.orgresearchgate.net

Kinetic resolution is a dynamic method that relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enriched. acs.org Lipases are commonly employed biocatalysts for the kinetic resolution of esters. acs.orgalmacgroup.com

Enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign subset of kinetic resolution. Lipases, such as those from Candida antarctica and Pseudomonas fluorescens, are widely used to catalyze the hydrolysis or transesterification of racemic esters with high enantioselectivity. acs.orggoogle.com For instance, the hydrolysis of racemic ethyl 2-phenylbutyrate using Candida antarctica lipase (B570770) A can preferentially yield (S)-2-phenylbutyric acid. google.com The efficiency of EKR can be significantly influenced by factors such as the enzyme choice, solvent, and reaction conditions. google.comresearchgate.net Research has shown that using esters with longer alkyl chains can enhance enantioselectivity. acs.org

| Enzyme | Substrate | Resolution Method | Key Findings | Reference |

| Lipase from Thermomyces lanuginosus | rac-ethyl-2-hydroxy-4-phenylbutyrate | Kinetic Resolution (Hydrolysis) | Immobilized lipase could be recycled up to 5 times without loss of activity. | researchgate.net |

| Lipase AK | (R,S)-ethyl 2-hydroxyl-4-phenylbutyrate | Kinetic Resolution (Transesterification) | Achieved enantiomeric excess of ethyl (R)-2-hydroxy-4-phenylbutyrate up to 99%. | researchgate.net |

| Candida antarctica Lipase A | Racemic ethyl 2-phenylbutyrate | Stereoselective Enzymatic Hydrolysis | Preferentially recognizes the (S)-enantiomer. | google.com |

| Lipase from Pseudomonas fluorescens | 2-substituted esters | Kinetic Resolution | Demonstrates the utility of lipases in resolving racemic esters. | acs.org |

Convergent and Divergent Synthetic Pathways to this compound

In contrast, a divergent synthesis starts from a common precursor and, through a series of reactions, generates a library of structurally related compounds. sathyabama.ac.inresearchgate.net While less common for the specific synthesis of a single target like this compound, divergent principles can be applied to create a range of related amino acid esters for screening purposes.

Stereochemical Analysis and Stereocontrol Mechanisms in Ethyl S 2 Amino 2 Phenylbutanoate Synthesis

Theoretical Frameworks for Enantioselectivity in Relevant Reactions

The enantioselective synthesis of α-amino acids is fundamentally based on the principle of creating a diastereomeric relationship between the substrate and a chiral entity, which can be a catalyst or an auxiliary. This interaction leads to the formation of two diastereomeric transition states that are unequal in energy. The enantiomeric excess (ee) of the product is determined by the energy difference (ΔΔG‡) between these competing transition states.

One of the most powerful theoretical and practical frameworks for the synthesis of compounds like ethyl (S)-2-amino-2-phenylbutanoate is asymmetric phase-transfer catalysis (PTC) . researchgate.net In this approach, a chiral quaternary ammonium (B1175870) salt, typically derived from Cinchona alkaloids, facilitates the reaction between a water-soluble inorganic base and an organic-soluble substrate. organic-chemistry.orgillinois.edu The theoretical basis for stereocontrol lies in the formation of a tight ion pair between the chiral ammonium cation and the prochiral enolate of the amino acid precursor, a glycine (B1666218) Schiff base. thieme-connect.comaustinpublishinggroup.com

The chiral catalyst creates a highly structured, three-dimensional environment around the enolate. The stereochemical outcome is dictated by non-covalent interactions within this diastereomeric complex. Key interactions include:

Steric Hindrance: The bulky substituents on the chiral catalyst physically block one of the two faces of the planar enolate, forcing the electrophile (e.g., an ethyl halide) to approach from the less hindered face. thieme-connect.com For instance, molecular models suggest that the ion pair between an enolate anion and a benzylcinchoninium cation effectively shields the α-face of the substrate. thieme-connect.com

π-π Stacking: Attractive interactions between aromatic rings in the catalyst (e.g., the quinoline (B57606) ring of a Cinchona alkaloid or an N-anthracenylmethyl group) and the substrate (e.g., a benzophenone (B1666685) imine) help to rigidify the transition state. thieme-connect.com This locks the enolate into a specific conformation, enhancing the facial discrimination and leading to higher enantioselectivity.

Hydrogen Bonding: In catalysts with a free hydroxyl group, hydrogen bonding can play a crucial role in orienting the substrate and/or reagents, although in many high-selectivity systems, this group is alkylated. illinois.edupnas.org

Another relevant theoretical framework is the use of chiral auxiliaries. In this strategy, a chiral molecule is covalently attached to the glycine substrate. This auxiliary directs the stereochemical course of the alkylation reaction before being cleaved to yield the enantioenriched amino acid. The rigidity of the resulting intermediate, such as a cyclic iminolactone, can create a fixed conformation that exposes one face of the enolate to the electrophile while shielding the other. nih.gov

Mechanistic Investigations of Stereocontrol in Asymmetric Syntheses

The most extensively studied mechanism for the synthesis of α,α-disubstituted amino acids is the O'Donnell asymmetric phase-transfer catalysis of glycine benzophenone imine esters. organic-chemistry.org The synthesis of this compound can be envisaged via the alkylation of the Schiff base of ethyl 2-amino-2-phenylacetate or the sequential alkylation of a glycine Schiff base.

The catalytic cycle under phase-transfer conditions proceeds through several key steps that ensure stereocontrol:

Deprotonation: At the interface between the organic solvent (e.g., toluene) and the concentrated aqueous base (e.g., 50% KOH), the α-proton of the glycine Schiff base substrate is removed to form a prochiral enolate anion. organic-chemistry.orgillinois.edu

Chiral Ion Pair Formation: The lipophilic chiral quaternary ammonium catalyst (QX⁻) exchanges its initial anion (X⁻, e.g., Br⁻) for the enolate. This forms a new, chiral ion pair, [Q]⁺[Enolate]⁻, which is soluble in the organic phase. organic-chemistry.orgaustinpublishinggroup.com

Stereoselective Alkylation: Within the organic phase, the chiral catalyst Q⁺ shields one face of the enolate anion. The alkylating agent (an ethyl halide to produce the target compound from a phenylglycine precursor) attacks from the sterically and electronically preferred trajectory. The rigidity and specific conformation of the [Q]⁺[Enolate]⁻ complex are critical for achieving high stereoselectivity. thieme-connect.com

Product Formation and Catalyst Regeneration: After alkylation, the newly formed product dissociates, and the catalyst Q*⁺ returns to the aqueous interface to begin another cycle. austinpublishinggroup.com A crucial advantage of using stable benzophenone imines is that the monoalkylated product is less acidic than the starting material, which helps prevent double alkylation and subsequent racemization under the reaction conditions. organic-chemistry.org

Alternatively, metal-catalyzed approaches offer different mechanistic pathways. For example, the asymmetric alkylation of nickel(II) complexes of Schiff bases derived from glycine can be used. In this method, the chiral ligand bound to the nickel center controls the stereochemistry of the alkylation. thieme-connect.com

Influence of Reaction Parameters on Stereochemical Outcome

The stereochemical outcome of asymmetric syntheses is highly sensitive to the specific reaction conditions. Each parameter must be carefully optimized to maximize both yield and enantiomeric excess (ee). For the phase-transfer catalytic alkylation of glycine imines, extensive studies have revealed the critical role of several factors.

Catalyst Structure: This is the most influential parameter. The choice of the Cinchona alkaloid (cinchonine vs. cinchonidine) determines the absolute configuration of the product. illinois.edu Modifications to the catalyst, such as the substituent on the quinuclidine (B89598) nitrogen (N-benzyl vs. N-anthracenylmethyl) and the protection of the C9-hydroxyl group, have profound effects. Catalysts with larger N-arylmethyl groups, like anthracenylmethyl, often provide higher enantioselectivity due to enhanced π-π stacking. illinois.educore.ac.uk

Solvent: Nonpolar, aromatic solvents like toluene (B28343) are generally preferred as they promote the formation of a tight, well-ordered ion pair between the catalyst and the enolate, leading to higher ee. thieme-connect.com

Base: The concentration of the aqueous base is crucial. High concentrations (e.g., 50% aqueous NaOH or KOH) are often required for high selectivity. thieme-connect.com Solid bases like powdered KOH in combination with a PTC can also be used, particularly for the synthesis of α,α-disubstituted amino acids. organic-chemistry.org

Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. Reactions are often run at or below room temperature. thieme-connect.com

Alkylating Agent: The nature of the electrophile and its leaving group can affect reactivity and, in some cases, selectivity. More reactive electrophiles like bromides and iodides are commonly used. doi.org

The following table summarizes the effects of various parameters on a model asymmetric phase-transfer alkylation of an N-(diphenylmethylene)glycine ester, a reaction directly relevant to the synthesis of the target compound.

| Parameter | Variation | Effect on Yield (%) | Effect on Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Catalyst | N-benzyl cinchonidine (B190817) derivative | Good | Moderate to Good | austinpublishinggroup.com |

| Catalyst | N-anthracenylmethyl cinchonidine derivative | Good | Excellent (>90%) | illinois.edu |

| Catalyst Loading | 0.1 mol% vs 1 mol% | Rate increases with higher loading | Weak effect | thieme-connect.comacs.org |

| Solvent | Toluene (nonpolar) | - | High | thieme-connect.com |

| Solvent | CH₂Cl₂/Toluene | - | Lower than pure Toluene | thieme-connect.com |

| Temperature | 0 °C | - | 94% | thieme-connect.com |

| Temperature | 25 °C | - | 81% | thieme-connect.com |

| Base | 50% NaOH | - | High | thieme-connect.com |

| Base | 30% NaOH | - | Lower | thieme-connect.com |

Computational Modeling of Stereoselective Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms and origins of stereoselectivity in asymmetric catalysis. nih.govresearchgate.net For the synthesis of α-amino acids, DFT calculations provide detailed insights into the structures and energies of intermediates and transition states that are often inaccessible through experimental methods alone. nih.gov

In the context of phase-transfer catalyzed alkylation, computational models have been used to:

Validate Transition State Models: Calculations can confirm the lowest energy transition state structure, rationalizing the observed stereochemical outcome. For example, DFT modeling can quantify the energy difference between the two diastereomeric transition states leading to the (S) and (R) products, and this calculated difference can be correlated with the experimentally observed enantiomeric excess. nih.gov

Identify Key Interactions: Computational studies can map and quantify the non-covalent interactions (e.g., steric repulsion, hydrogen bonds, π-stacking) that govern stereocontrol. These models can precisely illustrate how a Cinchona alkaloid catalyst wraps around the enolate, with the quinoline moiety shielding one face, thereby directing the incoming electrophile to the opposite face. pnas.orgnih.gov

Rationalize Catalyst Performance: By modeling different catalyst-substrate complexes, computational chemistry can explain why certain catalyst architectures are more effective than others. For example, calculations can show how adding bulky or electron-withdrawing groups to the catalyst structure enhances the rigidity of the transition state assembly, leading to improved enantioselectivity. bohrium.combohrium.com

A typical computational study involves locating the transition states for the attack of the electrophile on the two faces (Re and Si) of the catalyst-bound enolate. The calculated Gibbs free energies of activation (ΔG‡) for these two pathways allow for the prediction of the major product enantiomer. These models consistently support the hypothesis that stereocontrol arises from steric and electronic differentiation of the enolate faces by the chiral catalyst. nih.govresearchgate.net

Reactivity Profiles and Transformational Chemistry of Ethyl S 2 Amino 2 Phenylbutanoate

Nucleophilic Reactivity of the Amino Group

The primary amine functionality in ethyl (S)-2-amino-2-phenylbutanoate possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. chemguide.co.uk This characteristic allows it to readily participate in reactions with a variety of electrophilic partners. The nucleophilicity of the amino group is fundamental to many of its synthetic applications, particularly in the formation of new carbon-nitrogen bonds.

Common reactions involving the amino group include:

Acylation: The amine reacts with acyl chlorides or acid anhydrides to form amides. This is a foundational reaction for peptide synthesis.

Alkylation: Reaction with halogenoalkanes can lead to the formation of secondary and tertiary amines. chemguide.co.uk However, this process can be difficult to control, often resulting in a mixture of products, including the quaternary ammonium (B1175870) salt. chemguide.co.uk

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are stable functional groups found in many pharmaceutical compounds.

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, displacing leaving groups from other molecules to create more complex amine derivatives. smolecule.comlibretexts.org

The reactivity of the amino group is central to the derivatization of this compound, enabling its incorporation into larger, more complex molecular architectures.

Electrophilic Character of the Ester Carbonyl

The ester functional group contains a carbonyl carbon that is electron-deficient due to the polarization of the carbon-oxygen double bond, making it an electrophilic site. eopcw.com This electrophilicity allows it to be attacked by various nucleophiles, leading to substitution at the acyl carbon.

Key reactions at the ester carbonyl include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-amino-2-phenylbutanoic acid, and ethanol. saskoer.caresearchgate.net This reaction is typically reversible, but can be driven to completion under appropriate conditions. saskoer.ca

Aminolysis: The reaction of the ester with an amine forms an amide and ethanol. This transformation is crucial in the synthesis of amide derivatives and peptides. While possible, direct aminolysis is often slower than methods involving activation of a carboxylic acid. whiterose.ac.uk

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group of the ester with a different alkyl or aryl group.

Reduction: Strong reducing agents can reduce the ester to an alcohol (see section 4.4.3).

The electrophilic nature of the ester carbonyl provides a handle for modifying the carboxylic acid portion of the molecule.

Reactions at the α-Carbon and Phenyl Ring Substitutions

The α-carbon of this compound is a tetrasubstituted stereogenic center. Reactions that proceed via deprotonation at this center, such as those involving enolate intermediates, are challenging due to the lack of an α-hydrogen. However, the development of modern catalytic systems has enabled transformations at such sterically hindered centers. researchgate.net

The phenyl ring, as an aromatic system, can undergo electrophilic aromatic substitution. The activating or deactivating nature and the directing effects of the α-amino ester substituent will influence the position of substitution (ortho, meta, or para). While specific examples for this compound are not extensively documented in readily available literature, general principles suggest that reactions like nitration, halogenation, and Friedel-Crafts acylation or alkylation are feasible, potentially requiring carefully chosen conditions to achieve desired regioselectivity and avoid side reactions with the other functional groups. Nucleophilic aromatic substitution is also a possibility, particularly if the phenyl ring is substituted with strong electron-withdrawing groups. libretexts.org

Formation of Derivatives and Chemical Transformations

The formation of an amide bond is one of the most significant reactions of this compound, allowing for its incorporation into peptide chains. luxembourg-bio.com As an amino acid derivative, it can act as either the amine component (N-terminus) or the carboxylic acid component (C-terminus) in peptide synthesis.

As the Amine Component: The nucleophilic amino group attacks an activated carboxylic acid of another amino acid. This activation is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.comfishersci.co.uk

As the Carboxylic Acid Component: The ester must first be hydrolyzed to the free carboxylic acid. This acid is then activated using coupling reagents before reacting with the amino group of another amino acid or amine. fishersci.co.uk

The steric hindrance at the α-carbon can influence the rate and efficiency of peptide coupling reactions.

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent | Full Name | Byproduct | Notes |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easily filtered. luxembourg-bio.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Byproduct easily removed by aqueous workup. fishersci.co.uk |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | --- | Highly efficient, often used for difficult couplings. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | --- | Phosphonium-based reagent, known for high reactivity. luxembourg-bio.com |

Intramolecular reactions of this compound can lead to the formation of cyclic structures. For instance, α-amino esters can be precursors to cyclic dipeptides known as diketopiperazines, which can form via intermolecular condensation of two molecules followed by cyclization. Another possibility is the formation of hydantoin (B18101) derivatives. For example, reaction with an isocyanate would form a urea intermediate, which can then undergo intramolecular cyclization via the nucleophilic attack of the urea nitrogen onto the ester carbonyl, yielding a hydantoin ring system. researchgate.net

The functional groups within this compound can be selectively reduced or oxidized.

Reductions: The ester group is susceptible to reduction by powerful hydride reagents. Treatment with lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (S)-2-amino-2-phenylbutan-1-ol. smolecule.com Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. eopcw.com The phenyl group can be reduced to a cyclohexyl ring via catalytic hydrogenation under high pressure and temperature, though this requires forcing conditions.

Oxidations: The primary amino group can be oxidized, but this often leads to a mixture of products and is less synthetically controlled than other transformations. Under specific and harsh conditions, the phenyl ring can be oxidized. More controlled oxidation reactions might be possible with appropriate protecting group strategies. For instance, some related compounds can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate. smolecule.com

Table 2: Summary of Red-Ox Transformations

| Functional Group | Reagent/Condition | Product |

|---|---|---|

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Phenyl Ring | H₂ / Catalyst (High P, T) | Cyclohexyl Ring |

| Amino Group | Oxidizing Agents | Various (e.g., nitro, imine) |

N-Protection and Deprotection Strategies

The presence of the primary amino group in this compound makes it a nucleophilic center, necessitating protection in many synthetic transformations to prevent unwanted side reactions. The selection of an appropriate protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its selective removal. For α-amino esters, carbamate-based protecting groups are most common due to their ability to decrease the nucleophilicity of the amine and their predictable cleavage under specific conditions. fishersci.co.ukhighfine.com

The most widely employed N-protecting groups for substrates like this compound are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. highfine.comnih.gov

N-Boc Protection: The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukijcr.info The reaction proceeds via nucleophilic attack of the amine onto a carbonyl carbon of (Boc)₂O. The Boc group is valued for its stability under basic, hydrogenolysis, and many nucleophilic conditions. highfine.com

Deprotection of the N-Boc group is most frequently achieved under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, ethyl acetate) readily cleaves the carbamate. fishersci.co.ukhighfine.com The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene. highfine.com Milder, alternative methods, such as using oxalyl chloride in methanol, have also been developed for substrates sensitive to strong acids. rsc.org

N-Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction setup with an aqueous base like sodium carbonate. total-synthesis.com The mechanism involves the nucleophilic substitution of the chloride by the amine. The Cbz group is stable to acidic conditions and most nucleophiles, making it orthogonal to the Boc group. total-synthesis.com

The primary method for Cbz deprotection is catalytic hydrogenolysis. highfine.comtotal-synthesis.com Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, the benzyl C-O bond is cleaved, releasing the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This method is exceptionally mild and clean. For substrates containing functionalities sensitive to hydrogenation (e.g., alkenes), strong acids like HBr in acetic acid can be used, although these conditions are harsher. highfine.com

Other N-Acyl Protections: Direct N-acylation can also be performed. For instance, the coupling of oleic acid to the closely related ethyl (2S)-2-amino-4-phenyl-butanoate has been achieved using peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt). nih.gov Subsequent hydrolysis of the ester group under basic conditions yields the N-acylated amino acid. nih.gov

Table 1: Common N-Protection and Deprotection Strategies

| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Reagent for Deprotection | Typical Conditions for Deprotection | Stability Profile |

|---|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | (Boc)₂O | Base (e.g., NaHCO₃, NEt₃), CH₂Cl₂ or THF, rt | Strong Acid (e.g., TFA, HCl) | CH₂Cl₂, Dioxane, or neat TFA, rt | Stable to base, hydrogenolysis, nucleophiles. Labile to acid. fishersci.co.ukhighfine.com |

| Cbz (benzyloxycarbonyl) | Cbz-Cl | Base (e.g., Na₂CO₃), aq. Dioxane, 0°C to rt | H₂, Catalyst (e.g., Pd/C) | MeOH or EtOAc, rt, 1 atm H₂ | Stable to acid, most nucleophiles. Labile to hydrogenolysis, strong reducing agents. highfine.comtotal-synthesis.com |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), aq. Dioxane, rt | Amine Base (e.g., Piperidine) | DMF or CH₂Cl₂, rt | Stable to acid, hydrogenolysis. Labile to bases. highfine.com |

| Acyl (e.g., Oleoyl) | R-COOH, Coupling Agent | EDCI, HOBt, NEt₃, rt | Strong Acid/Base | NaOH, then HCl | Stability varies with acyl group. |

Reaction Mechanisms and Transition State Analysis

The reactivity of this compound is largely dictated by the functional groups present: the amine, the ester, and the α-hydrogen. However, as an α,α-disubstituted amino ester, the reactivity of the α-position is of particular mechanistic interest, especially when the amine is protected.

Michael Addition of N-Protected Enolates: A significant reaction pathway for N-protected α,α-disubstituted amino esters is the catalytic Michael addition to activated alkenes. The mechanism of this transformation has been a subject of study. An early hypothesis suggested that a dianion intermediate is formed by deprotonation of both the N-H and α-C-H protons. nih.gov However, more recent studies support an alternative mechanism where a catalytic amount of base deprotonates the acidic N-H proton of the N-protected amino ester (e.g., N-Boc or N-Cbz). This is followed by a key intramolecular C-to-N proton transfer, which generates a monoanionic enolate. nih.govacs.org This enolate is the active nucleophile that attacks the Michael acceptor. The subsequent protonation of the resulting adduct regenerates the N-H, allowing the catalytic cycle to continue. nih.gov The acidity of the α-C-H is a critical factor, and substrates with electron-withdrawing groups are more reactive. nih.gov

Transition State Analysis in Related Systems: While specific transition state analyses for this compound are not extensively documented, studies on analogous systems provide significant insight. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these mechanisms.

For example, in the palladium-catalyzed hydrolysis of α-amino acid esters, DFT calculations have been used to model the optimized structures of the reactant-catalyst complex, the transition state, and the product. These studies support a mechanism involving the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, which is activated by coordination to the palladium center. ekb.egcu.edu.eg

In other complex transformations, such as the catalytic asymmetric synthesis of α-amino acids via a 1,3-migratory nitrene C-H insertion, DFT calculations have been crucial in visualizing the cyclic transition state. These calculations revealed that non-covalent interactions, such as π-π stacking between a ligand on the catalyst and the phenyl group of the substrate, can be responsible for the observed stereocontrol. dicp.ac.cn

Similarly, computational studies of the Ireland-Claisen rearrangement of α,α-disubstituted allyl esters have used high-level methods like DLPNO-CCSD(T) to accurately determine the energies of competing chair-like and boat-like transition states. These analyses can successfully predict and explain the high diastereoselectivity of the reaction, which is dictated by the subtle energy differences between these transition state geometries. nih.gov

These examples underscore the importance of computational chemistry in understanding the reaction mechanisms and predicting the stereochemical outcomes of reactions involving complex chiral molecules like this compound. The insights gained from transition state analysis guide the rational design of catalysts and reaction conditions to achieve desired chemical transformations with high efficiency and selectivity.

Table 2: Summary of Mechanistic Findings in Related α-Amino Ester Reactions

| Reaction Type | Key Mechanistic Feature | Method of Analysis | Relevant Findings |

|---|---|---|---|

| Catalytic Michael Addition | Formation of a monoanionic enolate via C-to-N proton transfer. nih.gov | Isotope labeling experiments, Reactivity studies. | Contradicts the previously proposed dianion mechanism; requires an acidic N-H on the protecting group (e.g., Boc, Cbz). nih.govacs.org |

| Palladium-Catalyzed Ester Hydrolysis | Activation of the ester carbonyl by coordination to the metal center. ekb.egcu.edu.eg | Kinetic studies, DFT calculations. | The transition state involves direct nucleophilic attack by OH⁻ on the coordinated ester. ekb.eg |

| Asymmetric Nitrene C-H Insertion | Stereocontrol via an intramolecular cyclic transition state. dicp.ac.cn | DFT calculations (B3LYP). | Non-covalent interactions (π-π stacking) in the transition state stabilize the pathway to the major enantiomer. dicp.ac.cn |

| Ireland-Claisen Rearrangement | Competition between chair and boat-like transition states. nih.gov | DFT and DLPNO-CCSD(T) calculations. | The diastereochemical outcome is determined by the relative free energies of the transition states, which depend on enolate and olefin geometry. nih.gov |

| Modular α,α-Diaryl Amino Ester Synthesis | SN2 displacement at a quaternary center via a Kukhtin-Ramirez intermediate. nih.gov | Reactivity and substrate scope analysis. | The planar, electron-withdrawing nature of the adjacent ester facilitates the otherwise difficult SN2 reaction at a sterically hindered center. nih.gov |

Applications of Ethyl S 2 Amino 2 Phenylbutanoate As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Chiral Heterocycles and Natural Product Scaffolds

While direct and extensive research on the use of ethyl (S)-2-amino-2-phenylbutanoate for the synthesis of a broad range of chiral heterocycles is not widely documented, its structural motifs are present in various heterocyclic frameworks of biological importance. The inherent chirality of this amino acid ester makes it a potential precursor for constructing enantiopure nitrogen-containing heterocycles. For instance, the core structure can be envisioned as a key component in the synthesis of chiral piperidines, pyrrolidines, and other complex alkaloids.

The general strategy would involve the chemical manipulation of the amino and ester functionalities to facilitate cyclization reactions. For example, reduction of the ester to an alcohol, followed by activation and intramolecular nucleophilic substitution by the amino group, could lead to the formation of chiral cyclic amines. The phenyl group can also play a role in directing the stereochemical outcome of such transformations or can be further functionalized to build more complex polycyclic systems.

Incorporation into Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. α-Amino acids and their derivatives are frequently employed as the chiral backbone for the synthesis of these ligands. This compound, with its well-defined stereocenter, presents an attractive scaffold for the design of novel chiral ligands.

The amino and ester groups of the molecule can be readily modified to introduce coordinating atoms such as phosphorus, nitrogen, or oxygen, which are essential for metal binding. For example, the amino group can be functionalized to form phosphine-amine (P,N) ligands, which have shown great promise in a variety of transition-metal-catalyzed asymmetric reactions. The ester group can be converted to an alcohol or an amide to introduce additional coordination sites. The steric bulk provided by the phenyl and ethyl groups at the quaternary stereocenter can create a well-defined chiral environment around the metal center, influencing the enantioselectivity of the catalytic process.

Precursor for the Synthesis of Enantiopure Amines and Carboxylic Acids

One of the most direct applications of this compound is its role as a precursor for the synthesis of other valuable enantiopure compounds, namely (S)-2-amino-2-phenylbutanoic acid and the corresponding chiral amine.

Synthesis of (S)-2-amino-2-phenylbutanoic acid: The hydrolysis of the ethyl ester group under either acidic or basic conditions provides a straightforward route to the corresponding carboxylic acid, (S)-2-amino-2-phenylbutanoic acid. This non-proteinogenic amino acid is a valuable building block in its own right, finding applications in the synthesis of peptides and other biologically active molecules.

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | 1. NaOH, H₂O/EtOH, reflux 2. HCl (to pH 7) | (S)-2-amino-2-phenylbutanoic acid | High |

Synthesis of (S)-1-phenyl-1-propylamine: The carboxylic acid functionality can be removed through a decarboxylation reaction to yield the corresponding chiral amine, (S)-1-phenyl-1-propylamine. This transformation can be achieved through various methods, including the Curtius, Hofmann, or Schmidt rearrangements of an activated carboxylic acid derivative. The resulting enantiopure amine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Role in the Construction of Peptidomimetics and Oligomers

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. α,α-Disubstituted α-amino acids, like the parent acid of this compound, are of significant interest in the design of peptidomimetics.

Development of Novel Chiral Auxiliaries and Reagents from this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Given its ready availability in enantiopure form, this compound and its derivatives are potential candidates for the development of new chiral auxiliaries.

The amino alcohol derived from the reduction of the ester functionality is a common motif in many successful chiral auxiliaries. For example, this amino alcohol can be used to prepare chiral oxazolidinones, which are widely used in asymmetric alkylation and aldol (B89426) reactions. The steric and electronic properties of the phenyl and ethyl groups at the stereocenter would be expected to influence the diastereoselectivity of reactions controlled by such auxiliaries. Furthermore, the parent amino acid can be converted into other types of chiral reagents, such as chiral derivatizing agents for the determination of enantiomeric excess.

Theoretical and Computational Studies on Ethyl S 2 Amino 2 Phenylbutanoate

Quantum Chemical Calculations of Molecular Conformation and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape and thermodynamic stability of ethyl (S)-2-amino-2-phenylbutanoate. By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can model the molecule's geometry with high accuracy.

Furthermore, these calculations provide key electronic properties. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Hirshfeld surface analysis is another powerful tool derived from quantum chemical calculations. It allows for the visualization and quantification of intermolecular contacts in the crystalline state. For related molecules, Hirshfeld analysis has revealed the prevalence of H···H, C···H, and O···H contacts, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

Table 1: Calculated Thermochemical Parameters for a Representative Conformer of a Similar Amino Ester

| Parameter | Value | Unit |

| Zero-point vibrational energy | 250.1 | kcal/mol |

| Enthalpy | 265.4 | kcal/mol |

| Gibbs Free Energy | 210.7 | kcal/mol |

| Entropy | 115.2 | cal/mol·K |

| Note: These values are illustrative and based on typical calculations for structurally related compounds. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the intermolecular interactions of this compound in various environments, such as in solution or within a protein binding site. nih.gov These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

In aqueous solution, MD simulations can reveal the hydration shell around the molecule. The amino and ester groups are expected to form hydrogen bonds with water molecules, while the phenyl and ethyl groups will have hydrophobic interactions. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

When studying the interaction with a biological macromolecule, such as an enzyme, MD simulations can elucidate the binding mode and the key intermolecular interactions responsible for complex stability. nih.gov For instance, if this compound were a ligand for a receptor, simulations could show hydrogen bonds between its amino group and acidic residues of the protein, and pi-pi stacking interactions between its phenyl ring and aromatic residues like phenylalanine or tyrosine. nih.gov

Table 2: Representative Intermolecular Interaction Energies from MD Simulations of a Ligand-Protein Complex

| Energy Component | Average Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -25.3 |

| Polar Solvation Energy | 30.1 |

| Non-polar Solvation Energy | -5.2 |

| Total Binding Free Energy | -46.2 |

| Note: These values are hypothetical and serve to illustrate the output of MM/GBSA calculations. |

Structure-Reactivity Relationship Predictions

Computational chemistry offers powerful tools to predict the structure-reactivity relationships of this compound. By analyzing the electronic structure and other calculated descriptors, it is possible to identify the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. The MEP surface visualizes the charge distribution on the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the carbonyl group would show a negative potential, making them sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to deprotonation or interaction with nucleophiles. nih.gov

Fukui functions can also be calculated to predict the reactivity of different atomic sites. These functions indicate the change in electron density at a particular point when the total number of electrons in the system changes. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. nih.gov

The study of related compounds shows that the amino group is a primary site for nucleophilic reactions, while the ester group can undergo hydrolysis. researchgate.net The phenyl ring can participate in electrophilic aromatic substitution reactions, with the regioselectivity being influenced by the electronic effects of the substituent.

Computational Design of Derivatives and Reaction Pathways

The insights gained from theoretical studies can be leveraged for the computational design of novel derivatives of this compound with enhanced or specific properties. For example, by modifying the substituents on the phenyl ring, it is possible to tune the electronic properties and, consequently, the reactivity and biological activity of the molecule.

Computational methods can be used to screen a virtual library of derivatives for desired properties, such as improved binding affinity to a specific protein target. bohrium.com This in silico screening can significantly reduce the time and cost of experimental synthesis and testing. For instance, if the goal is to design a more potent enzyme inhibitor, derivatives with different functional groups can be docked into the enzyme's active site, and their binding energies can be calculated to prioritize the most promising candidates. bohrium.com

Furthermore, computational chemistry can be employed to investigate potential reaction pathways for the synthesis or transformation of this compound and its derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. This knowledge can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and selectivity of a desired product. For example, DFT calculations have been used to study the mechanism of asymmetric transformations of related esters.

Future Directions and Emerging Research Avenues for Ethyl S 2 Amino 2 Phenylbutanoate

Exploration of Novel Asymmetric Synthetic Methodologies

The efficient and stereocontrolled synthesis of ethyl (S)-2-amino-2-phenylbutanoate is paramount for its application in pharmaceuticals and other specialized fields. Future research will likely focus on moving beyond classical resolution and established chiral pool approaches to more sophisticated and efficient asymmetric methods.

One promising area is the advancement of catalytic asymmetric synthesis . This includes the development of novel chiral transition-metal catalysts for reactions such as asymmetric hydrogenation or amination of suitable prochiral precursors. internationaljournalssrg.orgresearchgate.net Research into ruthenium-BINAP complexes, for example, has shown high efficacy in the asymmetric hydrogenation of related ketoesters, suggesting a viable route for producing the desired (S)-enantiomer with high optical purity. internationaljournalssrg.org Furthermore, the use of chiral copper(I) complexes for the asymmetric addition to α-imino esters presents another potential pathway. researchgate.net

Biocatalysis stands out as an inherently green and highly selective method. ijnc.irnih.gov The application of enzymes, such as transaminases or engineered enzymes, could provide a direct and environmentally benign route to (S)-2-amino-2-phenylbutanoate. researchgate.netmdpi.com For instance, transaminases can convert a corresponding α-keto acid to the desired (S)-amino acid with high enantiomeric excess, using a cheap amino donor like L-aspartic acid. researchgate.net The directed evolution of enzymes can further expand the substrate scope and enhance catalytic efficiency for non-natural substrates. ijnc.ir

Another avenue involves the use of recyclable chiral auxiliaries . Methods employing nickel(II) complexes with Schiff bases derived from glycine (B1666218) and a chiral auxiliary have been successful for the large-scale synthesis of other fluorinated amino acids and could be adapted for this compound. mdpi.com This approach allows for the recovery and reuse of the expensive chiral source, making the process more economical.

| Synthetic Approach | Key Features & Research Focus | Potential Advantages |

| Catalytic Asymmetric Synthesis | Development of novel chiral transition-metal catalysts (e.g., Ru, Cu). Focus on asymmetric hydrogenation and amination. internationaljournalssrg.orgresearchgate.net | High efficiency, broad substrate scope, potential for scalability. |

| Biocatalysis | Use of whole cells or isolated enzymes (e.g., transaminases). Protein engineering and directed evolution. ijnc.irresearchgate.netmdpi.com | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Recyclable Chiral Auxiliaries | Design of efficient and easily recoverable chiral auxiliaries. Application in diastereoselective alkylation reactions. mdpi.com | Cost-effective for large-scale synthesis, high diastereoselectivity. |

Development of Sustainable and Green Chemistry Approaches

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. jddhs.com Future research on this compound will undoubtedly be influenced by this trend.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. ijnc.ir Multicomponent reactions are a prime example of atom-economical processes.

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. ijnc.irmdpi.com Research into reactions in aqueous media or solvent-free conditions will be crucial.

Energy Efficiency: Employing novel energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. ijnc.ir

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biomass sources rather than petrochemicals. jddhs.com

Biocatalytic methods, as mentioned earlier, are at the forefront of this green revolution, operating under mild conditions in aqueous environments. mdpi.com The immobilization of catalysts, whether they are enzymes or transition-metal complexes, is another important strategy that facilitates their separation and reuse, contributing to waste reduction and a more sustainable process. jddhs.com

Advanced Applications in Materials Science and Polymer Chemistry

While the primary use of chiral amino acids is in medicinal chemistry, their unique structural and functional properties make them attractive building blocks for advanced materials. The future may see this compound being explored for applications in materials science and polymer chemistry.

The presence of a chiral center, an aromatic ring, and reactive amino and ester functionalities provides a versatile platform for designing new materials. For instance, related cyano-phenylbutanoate esters are utilized in the synthesis of polymers. This suggests that this compound could be used as a monomer for the synthesis of:

Chiral Polymers: These polymers can have unique optical properties and may be used in chiral separations, as sensors for chiral molecules, or in stereoselective catalysis.

Biodegradable Polymers: The amino acid backbone could be incorporated into polymers to enhance their biodegradability for applications in medicine or environmentally friendly plastics.

Functional Materials: The phenyl group can engage in π-π stacking interactions, while the amino group can be functionalized to introduce specific properties, leading to the development of new liquid crystals, gels, or other functional organic materials.

| Potential Application Area | Rationale for Use | Possible Material Type |

| Chiral Separations | Introduction of a chiral center into a polymer matrix. | Chiral stationary phases for chromatography. |

| Stereoselective Catalysis | Use as a chiral ligand or monomer in catalytic polymers. | Asymmetric catalysts. |

| Biomedical Materials | Incorporation of a biocompatible amino acid unit. | Biodegradable polymers, drug delivery systems. |

| Optoelectronics | Self-assembly properties driven by chiral and aromatic groups. | Organic light-emitting diodes (OLEDs), liquid crystals. bldpharm.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. umontreal.casemanticscholar.org The integration of this compound synthesis into flow chemistry platforms is a logical step towards more efficient and scalable production.

Automated synthesis platforms , often coupled with flow reactors, can accelerate research and development significantly. syrris.comchemanager-online.com These systems allow for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal synthetic routes. nih.gov For a molecule like this compound, this could mean:

Rapid Optimization: Automated systems can perform hundreds of experiments in a short time, dramatically speeding up the optimization of novel asymmetric syntheses. nih.gov

Library Generation: For medicinal chemistry applications, automated platforms can be used to synthesize a library of derivatives by varying the ester group or functionalizing the amino group, facilitating structure-activity relationship studies. syrris.comchemanager-online.com

On-Demand Manufacturing: Flow reactors enable the production of specific quantities of the compound as needed, reducing the need for large-scale storage of potentially unstable intermediates or products.

The combination of flow chemistry with other enabling technologies, such as microwave heating or photochemistry, further expands the synthetic possibilities and can lead to more efficient and novel transformations. umontreal.ca

Discovery of Unforeseen Reactivity and Transformational Potentials

The true potential of a chemical compound is often realized through the discovery of unexpected reactivity. Future research may uncover novel transformations of this compound, expanding its utility as a synthetic intermediate.

The unique combination of functional groups—a primary amine, an ester, and a quaternary stereocenter bearing a phenyl group—offers rich chemical reactivity. Research could focus on:

Novel Cyclization Reactions: Exploring intramolecular reactions to form complex heterocyclic structures, which are prevalent scaffolds in medicinal chemistry.

C-H Activation: Direct functionalization of the phenyl ring or the ethyl side chain through modern C-H activation strategies could provide rapid access to a wide range of new derivatives.

Radical Reactions: Investigating the behavior of the molecule under radical conditions to forge new carbon-carbon or carbon-heteroatom bonds in a stereocontrolled manner.

Furthermore, the concept of utilizing noncanonical amino acids to create designer enzymes with new functionalities is a rapidly growing field. nih.gov this compound could potentially be incorporated into a protein's active site through genetic code expansion, creating a biocatalyst with novel substrate specificity or catalytic activity. The phenyl group could provide specific aromatic interactions within an enzyme pocket, leading to new catalytic functions not seen in nature.

Q & A

Basic: How can reaction conditions be optimized for synthesizing ethyl (S)-2-amino-2-phenylbutanoate?

Methodological Answer:

Optimization involves systematically varying parameters such as:

- Solvent selection : Polar aprotic solvents like THF or DMF are commonly used to enhance nucleophilicity of the amine group .

- Temperature : Elevated temperatures (e.g., 60°C) improve reaction rates but may require monitoring for racemization .

- Stoichiometry : A 2:1 molar ratio of trifluoroethylating agent to the amine precursor ensures complete conversion .

- Catalyst/base : Use of DIPEA (diisopropylethylamine) facilitates deprotonation and stabilizes intermediates .

A factorial design approach (e.g., 2^k designs) can identify critical interactions between variables, such as solvent-temperature effects on yield .

Basic: What purification techniques effectively isolate this compound?

Methodological Answer:

- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients resolve polar impurities while retaining the target compound .

- Liquid-liquid extraction : Diethyl ether partitions the product from aqueous layers, followed by washes with saturated NaHCO3 (to remove acidic byproducts) and brine (to remove residual water) .

- Silica gel chromatography : Hexane/ethyl acetate gradients separate non-polar impurities, particularly for intermediates with protecting groups .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral catalysts : Enantiospecific catalytic hydrogenation (e.g., using Ru-BINAP complexes) selectively reduces ketone intermediates to the desired (S)-configuration .

- Chiral HPLC : Columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers; retention time comparisons against racemic mixtures confirm purity .

- X-ray crystallography : Single-crystal analysis unambiguously confirms absolute configuration, as demonstrated in structurally analogous amino esters .

Advanced: What analytical methods confirm structural integrity and purity?

Methodological Answer:

- LCMS/HPLC : Retention time and mass-to-charge ratio (m/z) match theoretical values (e.g., [M+H]+ = 236.3 for C12H17NO2) .

- NMR spectroscopy : 1H and 13C NMR verify regiochemistry (e.g., δ 1.2 ppm for ethyl CH3, δ 4.1 ppm for ester CH2) and absence of diastereomers .

- Polarimetry : Specific optical rotation ([α]D) values distinguish enantiomers (e.g., [α]D = +15° for (S)-configuration in similar compounds) .

Advanced: How can reaction mechanisms involving amino group protection be analyzed?

Methodological Answer:

- Protecting group kinetics : Time-course studies using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups monitor deprotection rates under acidic/ basic conditions .

- Isotopic labeling : 15N-labeled amines track intermediates via NMR or mass spectrometry, revealing pathways for acylation or alkylation .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies for nucleophilic attacks on protected amines .

Advanced: How to resolve contradictions in yield data from different synthetic routes?

Methodological Answer:

- Statistical analysis : ANOVA identifies significant variables (e.g., solvent purity, catalyst loading) causing yield discrepancies .

- Reaction monitoring : In-situ IR spectroscopy detects intermediate accumulation or side-product formation in low-yield routes .

- Robustness testing : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate operator-dependent errors .

Future Directions: What computational methods can optimize synthesis?

Methodological Answer:

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations for stereoselective synthesis .

- AI-assisted automation : Robotic platforms integrate real-time LCMS feedback to adjust reaction parameters dynamically (e.g., flow rates, stoichiometry) .

- Molecular dynamics (MD) : Simulate solvent effects on transition states to guide solvent selection for improved enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.